4-Fluoro-N-(2-vinylbenzyl)aniline
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Overview
Description
4-Fluoro-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C15H14FN It is characterized by the presence of a fluorine atom attached to the benzene ring and a vinyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-vinylbenzyl)aniline typically involves the reaction of 4-fluoroaniline with 2-vinylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-vinylbenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines with different functional groups.
Scientific Research Applications
4-Fluoro-N-(2-vinylbenzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-vinylbenzyl)aniline involves its interaction with molecular targets through various pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The vinyl group can participate in polymerization reactions, contributing to the compound’s utility in material science.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the vinyl group, making it less versatile in polymerization reactions.
N-(2-vinylbenzyl)aniline: Lacks the fluorine atom, which may reduce its binding affinity in biological applications.
4-Fluoro-N-methylaniline: Contains a methyl group instead of the vinyl group, affecting its reactivity and applications.
Uniqueness
4-Fluoro-N-(2-vinylbenzyl)aniline is unique due to the combination of the fluorine atom and the vinyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H14FN |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-[(2-ethenylphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C15H14FN/c1-2-12-5-3-4-6-13(12)11-17-15-9-7-14(16)8-10-15/h2-10,17H,1,11H2 |
InChI Key |
XQWLBTBGVDBMSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
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